molecular formula C21H23N3O2 B1664599 N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 544681-96-1

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No. B1664599
M. Wt: 349.4 g/mol
InChI Key: UDDOZWWBHVIGDS-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (NDEA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound with a range of biological activities and pharmacological effects. NDEA has been studied extensively and has been used in a variety of research applications, including in vivo and in vitro studies.

Scientific Research Applications

Synthesis Methods

  • Copper-Catalyzed Cyclization : A study by Kumar et al. (2012) presents an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles using copper-catalyzed intramolecular cyclization of β-(methylthio)enamides (Kumar, Saraiah, Misra, & Ila, 2012).
  • Homologation via Regiospecific Lithiations : Cornwall et al. (1987) developed methods for the homologation of oxazoles, including lithiations of oxazole-carboxylic acid derivatives, which are relevant for modifying structures like N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (Cornwall, Dell, & Knight, 1987).

Biological Activities

  • Cardiovascular Activity : Gupta and Misra (2008) synthesized N-N-diethyl oxazole-4-carboxamide derivatives and observed their activity on calcium channel antagonists, indicating potential cardiovascular applications (Gupta & Misra, 2008).
  • Inhibition of Acid Ceramidase : Caputo et al. (2020) designed and synthesized a series of oxazolone carboxamides as inhibitors of acid ceramidase, a cysteine hydrolase important in lysosomal ceramide metabolism, suggesting therapeutic potential in sphingolipid-mediated disorders (Caputo et al., 2020).
  • Inhibitory Activity on Blood Platelet Aggregation : Ozaki et al. (1983) synthesized 5-substituted oxazole-4-carboxylic acid derivatives, including carboxamides, and found some compounds to have inhibitory activity on blood platelet aggregation comparable to aspirin (Ozaki et al., 1983).

Aminolysis Reactions

  • Confirmation of Aminolysis Structure : Benoiton et al. (2009) studied the aminolysis of phenyloxazole-4-carboxylic acid, which is relevant for understanding the chemical behavior of oxazole carboxamides in biological systems (Benoiton, Hudecz, & Chen, 2009).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24(5-2)18-13-11-17(12-14-18)22-21(25)19-15(3)26-23-20(19)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDOZWWBHVIGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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